molecular formula C15H12O4 B6396925 4-(3-Formylphenyl)-2-methoxybenzoic acid CAS No. 1261983-69-0

4-(3-Formylphenyl)-2-methoxybenzoic acid

Cat. No.: B6396925
CAS No.: 1261983-69-0
M. Wt: 256.25 g/mol
InChI Key: OHVJNIAAQYRZLI-UHFFFAOYSA-N
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Description

4-(3-Formylphenyl)-2-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position of the aromatic ring and a 3-formylphenyl substituent at the 4-position. The compound combines electron-withdrawing (formyl) and electron-donating (methoxy) groups, which influence its chemical reactivity, solubility, and biological interactions. The formyl group enables participation in condensation reactions (e.g., Schiff base formation), while the methoxy group modulates electronic effects on the aromatic ring.

Properties

IUPAC Name

4-(3-formylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-14-8-12(5-6-13(14)15(17)18)11-4-2-3-10(7-11)9-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVJNIAAQYRZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC(=C2)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688884
Record name 3'-Formyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-69-0
Record name 3'-Formyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Formylphenyl)-2-methoxybenzoic acid typically involves the formylation of 2-methoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, where 2-methoxybenzoic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Formylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-(3-Carboxyphenyl)-2-methoxybenzoic acid.

    Reduction: 4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Formylphenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Formylphenyl)-2-methoxybenzoic acid depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the formyl and methoxy groups, which can participate in various chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(3-Formylphenyl)-2-methoxybenzoic acid with key analogs, emphasizing substituent effects:

Compound Name Key Functional Groups Unique Features Reference
4-(3-Formylphenyl)-2-methoxybenzoic acid 2-methoxy, 4-(3-formylphenyl) Formyl group enables nucleophilic addition; methoxy enhances ring reactivity. N/A
4-(Cyanomethyl)-2-methoxybenzoic acid 2-methoxy, 4-(cyanomethyl) Cyano group increases acidity and participates in nucleophilic substitutions.
5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid 5-methoxy, 2-(4-CF₃) Trifluoromethyl enhances lipophilicity and metabolic stability.
4-(2-Methoxyphenyl)-3-methylbenzoic acid 3-methyl, 4-(2-methoxyphenyl) Methyl group introduces steric hindrance; methoxy position affects electronics.
2-Methoxybenzoic Acid 2-methoxy Simpler structure; lacks additional substituents, leading to lower reactivity.

Physicochemical Properties

  • Solubility: The polar formyl group improves aqueous solubility compared to nonpolar substituents (e.g., methyl in 4-(2-Methoxyphenyl)-3-methylbenzoic acid) .
  • Stability : The formyl group may render the compound prone to oxidation, unlike the more stable trifluoromethyl group in 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid .

Research Findings and Case Studies

  • Synthetic Utility : The formyl group’s reactivity makes 4-(3-Formylphenyl)-2-methoxybenzoic acid a valuable intermediate in synthesizing heterocycles (e.g., quinazolines), akin to how boronic esters are used in Suzuki couplings (see 4-(1,3,2-Dioxaborolan-2-yl)-2-methoxybenzoic acid ) .

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